3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
Description
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a privileged structure in medicinal chemistry due to its presence in bioactive natural products and pharmaceuticals . The compound features a halogenated benzyloxy substituent at the 3-position and a methyl group at the 4-position.
Properties
Molecular Formula |
C21H14ClFO3 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H14ClFO3/c1-12-19(25-11-16-17(22)7-4-8-18(16)23)10-9-14-13-5-2-3-6-15(13)21(24)26-20(12)14/h2-10H,11H2,1H3 |
InChI Key |
DQLABPNZYJCXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[c]chromenone core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzophenone derivative, under acidic or basic conditions.
Introduction of the chloro-fluorobenzyl group: This step involves the nucleophilic substitution reaction of the benzo[c]chromenone core with a 2-chloro-6-fluorobenzyl halide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro groups in the benzyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as inflammation and apoptosis.
Comparison with Similar Compounds
Substituent Effects on PDE2 Inhibition
The 6H-benzo[c]chromen-6-one scaffold is a key pharmacophore for PDE2 inhibitors. Key findings from structural analogues include:
- Alkyl vs. Aryl Substituents : Alkyl substituents (e.g., pentyloxy groups) at the 3-position enhance PDE2 inhibition, with IC50 values as low as 3.67 µM for compound 1f (alkoxylated derivative) . In contrast, aromatic substituents like benzyloxy groups (e.g., 3-((4-methoxybenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one) are less explored but may introduce steric hindrance or electronic effects that reduce potency .
- Halogenation Impact: Chloro and fluoro substituents on the benzyloxy group (as in the target compound) could enhance binding via halogen bonding.
Table 1: PDE2 Inhibitory Activity of Selected Analogues
| Compound | Substituent | IC50 (µM) | Reference |
|---|---|---|---|
| 1f (Alkoxylated derivative) | Alkyl chain | 3.67 | |
| Lead compound (3-hydroxy-8-methyl) | Hydroxy group | >100 | |
| 2e | Alkane substituent (C5) | 33.95 |
Fluorescence and Metal Interaction Properties
Fluorescence and metal-sensing capabilities are highly substituent-dependent:
- Hydroxy vs. Alkoxy Groups : Natural urolithins (3-hydroxy derivatives) exhibit selective fluorescence quenching with Fe³⁺ . In contrast, alkoxy or benzyloxy substituents (e.g., 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one) show altered fluorescence profiles. For example, (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one displays fluorescence enhancement with metals, a property absent in hydroxy-substituted analogues .
Table 2: Fluorescence Properties of Key Analogues
Biological Activity
3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a benzo[c]chromen backbone, which is modified with various functional groups, including chlorine and fluorine substituents. Its molecular formula is with a molecular weight of approximately 368.8 g/mol .
Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and anti-cancer domains. The presence of the chloro and fluorine substituents enhances its chemical properties, allowing it to interact with specific molecular targets, including enzymes and cellular receptors . The exact mechanisms of action are still under investigation, but preliminary studies suggest that it may modulate various biochemical pathways by inhibiting specific enzymes through binding to their active sites .
1. Anti-inflammatory Activity
Studies have shown that compounds with similar structures to 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can significantly reduce inflammation markers in cellular models. For instance, coumarins have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may also exert similar effects, potentially making it a candidate for developing anti-inflammatory drugs.
2. Anti-cancer Activity
The anti-cancer potential of this compound is supported by its structural similarity to other known anti-cancer agents. Research has indicated that certain coumarin derivatives can induce differentiation in human promyelocytic leukemia cells (HL-60), leading to apoptosis . The structural features of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one may enhance its efficacy in targeting cancer cells while minimizing toxicity to normal cells.
Structure-Activity Relationship
The biological activity of coumarins, including 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one, often correlates with their structural features. A comparative analysis of structurally similar compounds reveals the following insights:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-6-fluoro-3-methoxyphenol | Contains a methoxy group | Exhibits different reactivity due to the methoxy substituent |
| 2-Chloro-N-(2-fluorophenyl)-3-methoxybenzamide | Amide functional group | Displays distinct biological activity profiles |
| 3-(2-Chloro-6-fluorobenzyl)oxy-benzo[c]chromen-6-one | Similar chromenone structure | Variations in substituent positions affect binding affinity |
The unique arrangement of functional groups in 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one enhances its biological activity and stability compared to other compounds in this category .
Case Studies
Several studies have explored the biological activities of coumarin derivatives, providing valuable insights into their therapeutic potential:
- Differentiation Induction : A study on various coumarins demonstrated significant differentiation induction in HL-60 cells, suggesting that similar compounds could be effective in leukemia treatment .
- Enzyme Inhibition : Research focusing on enzyme inhibition has shown that coumarin derivatives can effectively inhibit enzymes involved in inflammatory responses, indicating a promising avenue for developing anti-inflammatory drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
